3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with 1-ethyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable base and solvent . The reaction conditions often include heating and stirring to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state .
Scientific Research Applications
3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a glycine transporter 1 (GlyT1) inhibitor, which could be useful in treating neurological disorders such as schizophrenia.
Biological Studies: The compound’s ability to interact with specific biological targets makes it valuable for studying cellular pathways and mechanisms.
Chemical Biology: It serves as a tool compound for probing the function of pyrazolo[1,5-a]pyrimidine-containing proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as GlyT1. By inhibiting GlyT1, the compound increases the levels of glycine in the synaptic cleft, enhancing NMDA receptor function and potentially alleviating symptoms of neurological disorders . The compound’s structure allows it to bind effectively to the active site of GlyT1, blocking its activity and modulating neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide: Similar in structure but with a different substitution pattern on the pyrazole ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and biological activities.
Uniqueness
3-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for GlyT1. This makes it a valuable compound for developing targeted therapies for neurological disorders .
Properties
Molecular Formula |
C13H13ClN6O |
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Molecular Weight |
304.73 g/mol |
IUPAC Name |
3-chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H13ClN6O/c1-2-19-9(4-6-17-19)8-16-13(21)11-10(14)12-15-5-3-7-20(12)18-11/h3-7H,2,8H2,1H3,(H,16,21) |
InChI Key |
KABRHLFHBKDFNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=NN3C=CC=NC3=C2Cl |
Origin of Product |
United States |
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